3-Amino-1,2-propanediol

Overview

Description

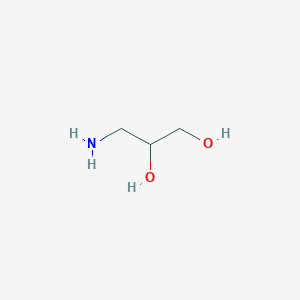

3-Amino-1,2-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C3H9NO2 and its molecular weight is 91.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67381. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Production

3-Amino-1,2-propanediol (APD) has been highlighted as a significant compound in the biotechnological sector. The compound finds its application in the production of 1,3-propanediol (1,3-PD), an important chemical used as a monomer for synthesizing various commercially valuable products such as polyesters, polyethers, and polyurethanes. Biotechnological approaches involving genetically engineered microorganisms have been developed to improve the biosynthesis of 1,3-PD from glycerol or glucose, showcasing the potential of APD in enhancing the production efficiency and overcoming limitations associated with traditional chemical synthesis methods. The engineered strains exhibit higher yields and better productivity, marking a significant step towards sustainable and economically viable production processes (Yang et al., 2018), (Kaur et al., 2012).

Chemical Synthesis and Applications

APD serves as a versatile intermediate in various chemical synthesis processes. Historically, it has been used as a precursor for the synthesis of synthetic antibiotics, such as chloramphenicol. In recent times, its scope of application has expanded. APD is now utilized in the production of X-ray contrast agents, pharmaceuticals, and as a key raw material for the chemical synthesis of sphingosine/ceramide. The compound is obtained through chemical processes or biotechnological methods involving enzymes like amino alcohol dehydrogenases or transaminases, signifying its importance in diverse chemical synthesis pathways (Andreeßen & Steinbüchel, 2011).

Adsorption and Recovery of Metal Ions

APD has been incorporated into novel chelating resins for selective adsorption of metal ions, specifically gold (Au III) ions. The polystyrene-supported APD resin demonstrates excellent adsorption capabilities, especially for Au (III) ions, offering potential applications in the recovery of gold from multi-ionic aqueous systems. This application is crucial in the context of resource recovery and environmental management (Changmei et al., 2011).

Enantioselective Biotransformation

APD-related compounds are utilized in enantioselective biotransformation processes, particularly in the pharmaceutical sector. For instance, S-3-amino-3-phenylpropionic acid, an important intermediate for certain pharmaceuticals, is produced through chiral catalysis involving microorganisms. The study of such biocatalytic processes opens new avenues for the preparation of enantiopure compounds, highlighting the significance of APD derivatives in developing novel pharmaceuticals (Li et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Amino-1,2-propanediol (APD) is an important intermediate in the synthesis of various compounds. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .

Mode of Action

It is known that apd is synthesized by reacting 3-chloro-1,2-propanediol (cpd) with ammonia in a sodium hydroxide alkaline environment . This reaction forms the basis of its interaction with its targets.

Biochemical Pathways

APD is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of essential biomolecules and cell membrane structure . It is also involved in neurotransmitter synthesis and sphingolipid metabolism, impacting neurological functions and cellular signaling .

Pharmacokinetics

It is known that apd is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °c and a boiling point of 264-265 °c . The density at 25 °C is 1.175 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The molecular and cellular effects of APD’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of lipidoids for RNAi therapeutics, APD helps to deliver the RNAi molecules to the target cells, thereby enabling the silencing of specific genes .

Action Environment

The action, efficacy, and stability of APD can be influenced by various environmental factors. For instance, the synthesis of APD requires an alkaline environment . Furthermore, APD is soluble in water, which can influence its distribution and stability . It is also worth noting that APD can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months .

Biochemical Analysis

Biochemical Properties

3-Amino-1,2-propanediol plays a significant role in biochemical reactions. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery

Cellular Effects

It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that it can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months

Properties

IUPAC Name |

3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862294 | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

616-30-8 | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH369P864X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3-Amino-1,2-propanediol is C3H9NO2, and its molecular weight is 91.11 g/mol.

ANone: Researchers have used various spectroscopic techniques to characterize this compound and its derivatives, including:

- NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and conformation of the molecule. []

- 11B NMR Spectroscopy: Used to study the formation and stability of borate esters with this compound. [, ]

- IR Spectroscopy: Provides information about the functional groups present in the molecule. []

- UV-Vis Spectroscopy: Used to study the optical properties of this compound derivatives, especially in the context of DNA modifications. [, ]

- Circular Dichroism: Used to study the chirality and conformational properties of this compound-containing compounds. []

- Mass Spectrometry (MS) and High-Resolution ESI-MS (HRESI-MS): Used to determine the molecular weight and study the fragmentation patterns of this compound derivatives. [, ]

A: this compound readily dissolves in water due to its hydroxyl and amino groups forming hydrogen bonds with water molecules. []

A: The pH significantly impacts the formation and stability of borate esters with this compound. []

A: Yes, this compound serves as a starting material for synthesizing various compounds, including:* Pseudo-ceramides: this compound is selectively N-acylated and O-acylated with fatty acids in a two-step enzymatic process using immobilized Candida antarctica lipase B. This reaction has potential for industrial-scale production of pseudo-ceramides for pharmaceutical and cosmetic applications. []* Azetidine derivatives: this compound is condensed with a ketone, followed by reduction, sulfonylation, cyclization, and further transformations to yield azetidine derivatives, which are important in medicinal chemistry. []* Iodixanol: A multi-step synthesis utilizes this compound to produce iodixanol, a non-ionic X-ray contrast media used in medical imaging. []

A: this compound can act as a sacrificial electron donor in photocatalytic hydrogen evolution reactions using Pt-loaded TiO2 photocatalysts. Interestingly, its complete decomposition to CO2 and water with quantitative H2 evolution highlights the importance of neighboring heteroatom assistance in this process. []

ANone: Computational chemistry has been used to:

- Investigate the binding mechanism between boron and polyol molecules, including this compound. Studies revealed the influence of bis-1,2-diol dihedral angles on boron capturing ability. []

- Study the tautomerism of this compound derivatives in the gas phase, revealing the influence of substituents on the equilibrium between open-chain and ring forms. []

- Model the interaction of this compound with the glycerol receptor site in Drosophila, providing insights into the structural features important for binding. [, ]

ANone: Studies on the interaction of this compound derivatives with the glycerol receptor site in Drosophila highlight the importance of specific structural features:

- The presence of three hydroxyl groups in a specific arrangement is crucial for stimulating the receptor. [, ]

- Modifications such as acylation, alkylation, or the introduction of different substituents on the amino group can significantly affect the activity and selectivity of the molecule towards different enzymes. [, , ]

A: * Injectable, self-healing hydrogels: this compound, when incorporated into poly(L-glutamic acid) based hydrogels with phenylboronate ester crosslinking, creates injectable and self-healing materials. This technology holds promise for minimally invasive osteochondral tissue engineering. []

- Ligand-targeted drug delivery: (R)- and (S)-3-Amino-1,2-propanediol act as manifolds for conjugating ligands, such as GalNAc, to therapeutic oligonucleotides. This approach, utilizing the intrinsic instability of the APD linkage, has demonstrated improved hepatocyte delivery and enhanced in vivo activity compared to traditional linkers. []

A:

Derivatization Gas Chromatography:* This method, involving derivatization with trifluoroacetic anhydride, allows for the sensitive and accurate determination of this compound in complex matrices like protein hydrolysates. [, ]

A: While limited information is available specifically for this compound, its presence as a contaminant in hydrolyzed vegetable proteins raises concerns about potential exposure through the food chain. Further research is needed to assess its environmental fate, persistence, and potential ecotoxicological effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)

![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)